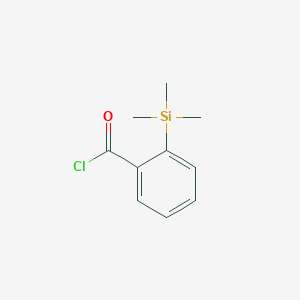

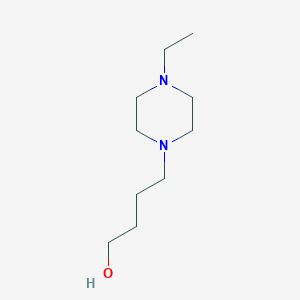

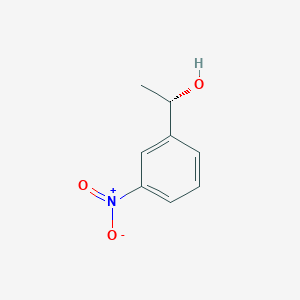

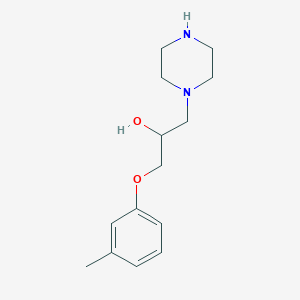

![molecular formula C18H23ClF2N4O B012901 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride CAS No. 105565-55-7](/img/structure/B12901.png)

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride

Übersicht

Beschreibung

BMY 14802 Hydrochlorid, auch bekannt als BMS-181100, ist eine Verbindung mit bemerkenswerten antipsychotischen Wirkungen. Es wirkt sowohl als Sigma-Rezeptor-Antagonist als auch als Serotonin-1A-Rezeptor-Agonist. Zusätzlich besitzt es Affinität zu Serotonin-2- und Dopamin-4-Rezeptoren . Obwohl es die Phase-III-klinischen Studien zur Behandlung von Psychosen erreichte, wurde es nie vermarktet .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von BMY 14802 Hydrochlorid beinhaltet die Reaktion von 4-Fluorphenylacetonitril mit 1-(2-Chlorethyl)piperazin in Gegenwart einer Base, gefolgt von Reduktion und anschließender Reaktion mit 5-Fluorpyrimidin . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren wie Palladium auf Kohle für den Reduktionsschritt .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für BMY 14802 Hydrochlorid sind nicht umfassend dokumentiert. Die Synthese folgt wahrscheinlich ähnlichen Wegen wie die Laborsynthese, mit Optimierungen für Skalierung, Ausbeute und Reinheit .

Wirkmechanismus

Target of Action

BMY 14802 hydrochloride, also known as BMS-181100, is a drug with antipsychotic effects . The primary targets of BMY 14802 hydrochloride are the sigma-1 (σ1) receptor , the serotonin (5-HT) 1A receptor , and the adrenergic α1 receptors .

The sigma-1 receptor is involved in the modulation of neurotransmitter release, while the 5-HT1A receptor plays a crucial role in the serotonergic system, which is implicated in mood and anxiety disorders. The adrenergic α1 receptors are associated with the sympathetic nervous system and are involved in the regulation of various physiological processes .

Mode of Action

BMY 14802 hydrochloride acts as a sigma receptor antagonist and a 5-HT1A and adrenergic α1 receptors agonist . As a sigma receptor antagonist, it inhibits the action of sigma receptors, while as an agonist of 5-HT1A and adrenergic α1 receptors, it stimulates these receptors .

Biochemical Pathways

It is known that the drug acts via indirect modulation of central dopaminergic systems . This suggests that it may influence the dopamine pathway, which plays a significant role in reward, motivation, and motor control.

Pharmacokinetics

It is known to be an orally active compound , indicating that it can be absorbed through the gastrointestinal tract. More research is needed to fully understand its pharmacokinetic profile.

Result of Action

BMY 14802 hydrochloride has been shown to have antipsychotic effects . It has been found to suppress abnormal involuntary movements (AIMs) induced by L-DOPA, a treatment for Parkinson’s disease . This suggests that it may have potential therapeutic applications in the management of dyskinesias associated with L-DOPA treatment .

Biochemische Analyse

Biochemical Properties

BMY 14802 hydrochloride is a selective and orally active sigma receptor antagonist with an IC50 of 112 nM . It is also a 5-HT1A and adrenergic α1 receptors agonist . It interacts with these receptors and influences their function. The nature of these interactions is primarily antagonistic for the sigma receptor and agonistic for the 5-HT1A and adrenergic α1 receptors .

Cellular Effects

BMY 14802 hydrochloride has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to suppress abnormal involuntary movements (AIMs) in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson’s disease .

Molecular Mechanism

BMY 14802 hydrochloride exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as both a sigma receptor antagonist and a 5-HT 1A receptor agonist . It also has affinity for the 5-HT 2 and D 4 receptors .

Temporal Effects in Laboratory Settings

The effects of BMY 14802 hydrochloride have been observed over time in laboratory settings. It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Dosage Effects in Animal Models

In animal models, the effects of BMY 14802 hydrochloride vary with different dosages . It has been shown to have anti-dyskinetic efficacy across a 4-fold dose range against L-DOPA-induced dyskinesias (LID) and is also effective in reducing D1 and D2 receptor agonist-induced dyskinesias .

Metabolic Pathways

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be involved in pathways related to these receptors .

Transport and Distribution

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to interact with transporters or binding proteins associated with these receptors .

Subcellular Localization

Given its role as a sigma receptor antagonist and a 5-HT 1A receptor agonist, it is likely to be localized to compartments or organelles associated with these receptors .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of BMY 14802 hydrochloride involves the reaction of 4-fluorophenylacetonitrile with 1-(2-chloroethyl)piperazine in the presence of a base, followed by reduction and subsequent reaction with 5-fluoropyrimidine . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for BMY 14802 hydrochloride are not extensively documented. the synthesis likely follows similar routes as laboratory synthesis, with optimizations for scale, yield, and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

BMY 14802 Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung von Hydrierungsverfahren durchgeführt werden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an den fluorierten Positionen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Wasserstoffgas in Gegenwart von Palladium auf Kohle wird typischerweise verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate und reduzierte Formen von BMY 14802 Hydrochlorid .

Wissenschaftliche Forschungsanwendungen

BMY 14802 Hydrochlorid wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht:

Chemie: Als Referenzverbindung in Studien mit Sigma-Rezeptor-Antagonisten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege, die Sigma- und Serotonin-Rezeptoren betreffen.

Wirkmechanismus

BMY 14802 Hydrochlorid entfaltet seine Wirkung hauptsächlich durch Antagonismus von Sigma-Rezeptoren und Agonismus von Serotonin-1A-Rezeptoren . Es interagiert auch mit Serotonin-2- und Dopamin-4-Rezeptoren, was zu seinen antipsychotischen Eigenschaften beiträgt . Die Verbindung moduliert indirekt zentrale dopaminerge Systeme, was für ihre therapeutische Wirkung entscheidend ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Enciprazin

- Ensaculin

- Mafoprazin

- Azaperon

- Fluanisone

Einzigartigkeit

BMY 14802 Hydrochlorid ist einzigartig durch seine zweifache Wirkung als Sigma-Rezeptor-Antagonist und Serotonin-1A-Rezeptor-Agonist. Im Gegensatz zu anderen Serotonin-1A-Agonisten bindet es nicht mit hoher Affinität an Dopamin-1- oder Dopamin-2-Rezeptoren, was das Risiko unerwünschter klinischer Wirkungen im Zusammenhang mit Dopamin-Antagonismus verringert . Dies macht es zu einem vielversprechenden Kandidaten für weitere Forschung und potenzielle therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F2N4O.ClH/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18;/h3-6,12-13,17,25H,1-2,7-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVEFRJDFVQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)O)C3=NC=C(C=N3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClF2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10909595 | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105565-55-7 | |

| Record name | BMY 14802 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105565557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10909595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-14802 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14F9C3J43Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.